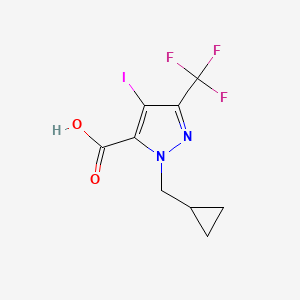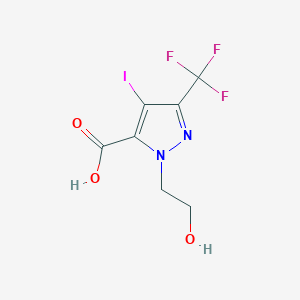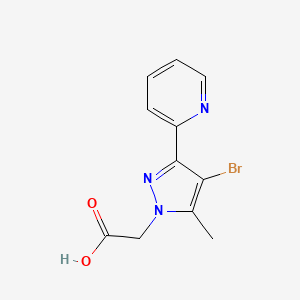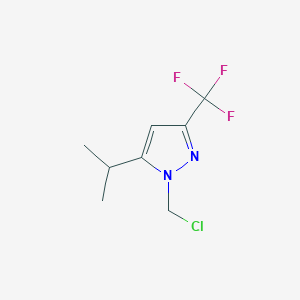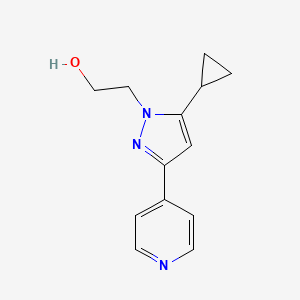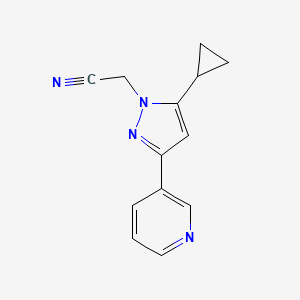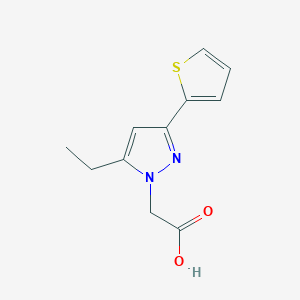
1-(clorometil)-5-metil-3-(tiofen-3-il)-1H-pirazol
Descripción general
Descripción
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs contain a thiophene nucleus .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, the Gewald reaction is a typical and significant synthetic method to thiophene derivatives . This reaction involves a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the formula C4H4S .Chemical Reactions Analysis
The interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
Los derivados del tiofeno han sido reconocidos por sus propiedades antimicrobianas. La presencia del anillo de tiofeno en el compuesto sugiere un potencial para desarrollar nuevos agentes antimicrobianos que podrían ser efectivos contra cepas resistentes de bacterias y otros patógenos .
Usos antiinflamatorios y analgésicos
Los efectos antiinflamatorios y analgésicos de los derivados del tiofeno los convierten en candidatos para el desarrollo de nuevos medicamentos para el alivio del dolor. La investigación sobre las actividades específicas de "1-(clorometil)-5-metil-3-(tiofen-3-il)-1H-pirazol" podría conducir a nuevos tratamientos para la inflamación crónica y el manejo del dolor .
Efectos antihipertensivos
Los compuestos del tiofeno han mostrado promesa en el tratamiento de la hipertensión. La estructura única de este compuesto puede ofrecer nuevas vías para controlar la presión arterial y controlar la salud del corazón .
Actividad antitumoral
El potencial antitumoral de los derivados del tiofeno es un área importante de investigación. Este compuesto podría usarse para sintetizar nuevas moléculas con la capacidad de inhibir el crecimiento y la proliferación de células cancerosas .
Ciencia de los materiales: Inhibición de la corrosión
En la ciencia de los materiales, los derivados del tiofeno se utilizan como inhibidores de la corrosión. El compuesto en cuestión podría investigarse por su eficacia en la protección de los metales contra la corrosión, lo que tiene implicaciones para las aplicaciones industriales .
Electrónica orgánica
El anillo de tiofeno es integral para el desarrollo de semiconductores orgánicos. “this compound” podría contribuir a los avances en los diodos orgánicos emisores de luz (OLED) y los transistores de efecto de campo orgánico (OFET), que son fundamentales en la electrónica moderna .
Inhibición de la cinasa
Los derivados del tiofeno se han estudiado por su papel en la inhibición de la cinasa, lo cual es crucial en la regulación de los procesos celulares. Este compuesto podría ser fundamental en el desarrollo de nuevos fármacos dirigidos a las cinasas involucradas en las enfermedades .
Modulación del receptor de estrógeno
Algunos derivados del tiofeno actúan como moduladores de los receptores de estrógeno, que son objetivos importantes en las enfermedades relacionadas con las hormonas. La investigación sobre este compuesto podría conducir a nuevas terapias para enfermedades como el cáncer de mama .
Mecanismo De Acción
Biochemical Pathways:
The compound’s downstream effects could involve various biochemical pathways. For instance:
- Thiophenes, including our compound, have been reported as anti-inflammatory agents . They may modulate cytokines, inhibit cyclooxygenases (COX), or interfere with NF-κB signaling pathways. Thiophenes can scavenge free radicals and protect cells from oxidative stress. Some thiophenes exhibit antimicrobial activity . Our compound might disrupt microbial membranes or interfere with essential cellular processes.
Action Environment:
Environmental factors play a crucial role in drug efficacy and stability:
- Thiophenes can be sensitive to pH changes, affecting their ionization state and solubility. Exposure to light may degrade the compound. Stability could be influenced by temperature fluctuations.
Its diverse effects underscore the importance of understanding the intricacies of thiophene-based compounds in drug development . 🌟
Direcciones Futuras
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Análisis Bioquímico
Biochemical Properties
1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives are known to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways . The interaction between 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular functions and processes.
Cellular Effects
The effects of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole on cells are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that thiophene derivatives can act as anti-inflammatory agents by modulating the expression of inflammatory cytokines . Additionally, 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, thiophene derivatives are known to inhibit the activity of kinases, which are essential for the phosphorylation of proteins involved in cell signaling . By inhibiting these enzymes, 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can disrupt cell signaling pathways, leading to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects.
Metabolic Pathways
1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole is involved in various metabolic pathways. It interacts with metabolic enzymes, influencing the levels of metabolites within the cell . For instance, thiophene derivatives can inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can affect the metabolic flux by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . For example, thiophene derivatives can be transported into cells via specific transporters, where they can exert their biological effects.
Subcellular Localization
The subcellular localization of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, thiophene derivatives can accumulate in the nucleus, where they can modulate gene expression by interacting with transcription factors and other nuclear proteins.
Propiedades
IUPAC Name |
1-(chloromethyl)-5-methyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-7-4-9(11-12(7)6-10)8-2-3-13-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFDBPQHSANSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCl)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



